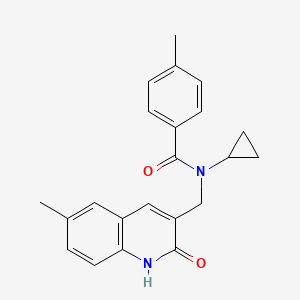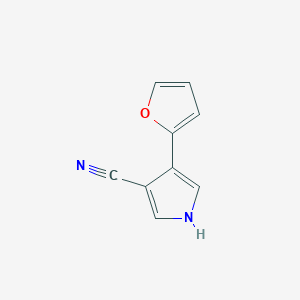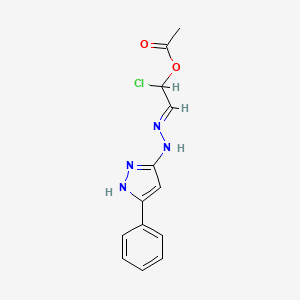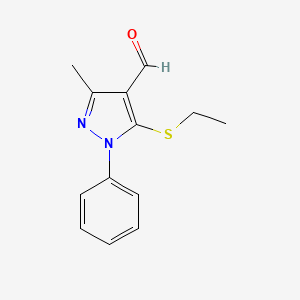![molecular formula C13H11NO5 B15208966 5-[(Acetyloxy)methyl]-3-phenyl-1,2-oxazole-4-carboxylic acid CAS No. 30118-89-9](/img/structure/B15208966.png)
5-[(Acetyloxy)methyl]-3-phenyl-1,2-oxazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Acetoxymethyl)-3-phenylisoxazole-4-carboxylic acid is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of an acetoxymethyl group at the 5-position, a phenyl group at the 3-position, and a carboxylic acid group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Acetoxymethyl)-3-phenylisoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-phenyl-2-propyn-1-ol with hydroxylamine hydrochloride to form the isoxazole ring. The acetoxymethyl group can be introduced via acetylation of the corresponding hydroxymethyl derivative using acetic anhydride in the presence of a base such as pyridine. The carboxylic acid group is usually introduced through oxidation of a suitable precursor, such as an aldehyde or alcohol, using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and solvents that can be easily recycled or regenerated is also common in industrial settings to minimize waste and reduce costs.
化学反应分析
Types of Reactions
5-(Acetoxymethyl)-3-phenylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The acetoxymethyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids), halogenating agents (bromine, chlorine).
Major Products
Oxidation: Conversion of the acetoxymethyl group to a carboxylic acid.
Reduction: Conversion of the carboxylic acid group to an alcohol.
Substitution: Introduction of nitro or halogen groups onto the phenyl ring.
科学研究应用
5-(Acetoxymethyl)-3-phenylisoxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 5-(Acetoxymethyl)-3-phenylisoxazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The acetoxymethyl group can be hydrolyzed to release acetic acid and a hydroxymethyl group, which can further participate in biochemical reactions. The phenyl and isoxazole rings may interact with hydrophobic pockets in proteins, affecting their function.
相似化合物的比较
Similar Compounds
5-(Hydroxymethyl)-3-phenylisoxazole-4-carboxylic acid: Similar structure but with a hydroxymethyl group instead of an acetoxymethyl group.
3-Phenylisoxazole-4-carboxylic acid: Lacks the acetoxymethyl group.
5-(Acetoxymethyl)-2-phenylisoxazole-4-carboxylic acid: Similar structure but with the phenyl group at the 2-position instead of the 3-position.
Uniqueness
5-(Acetoxymethyl)-3-phenylisoxazole-4-carboxylic acid is unique due to the presence of the acetoxymethyl group, which can undergo hydrolysis to release acetic acid. This functional group can also participate in various chemical reactions, making the compound versatile for synthetic applications. The combination of the isoxazole ring, phenyl group, and carboxylic acid provides a unique scaffold for the development of new molecules with potential biological and industrial applications.
属性
CAS 编号 |
30118-89-9 |
|---|---|
分子式 |
C13H11NO5 |
分子量 |
261.23 g/mol |
IUPAC 名称 |
5-(acetyloxymethyl)-3-phenyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C13H11NO5/c1-8(15)18-7-10-11(13(16)17)12(14-19-10)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,16,17) |
InChI 键 |
ZBRMXCOVIMLUBD-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCC1=C(C(=NO1)C2=CC=CC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3aS,4R,5S,6aR)-4-((Benzyloxy)methyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B15208885.png)



![4,6-Dimethoxy-2-methyl-3-[4-(trifluoromethyl)phenyl]-1-benzofuran](/img/structure/B15208905.png)




![2-Methyl-1-(3-methyl-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)propan-1-one](/img/structure/B15208940.png)
![N-([1,1'-Biphenyl]-2-yl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B15208941.png)
![3,3-Dibromo-5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B15208947.png)


